Cas no 1115029-69-0 (2-[(3,5-dichloropyridin-2-yl)oxy]ethan-1-amine)
![2-[(3,5-dichloropyridin-2-yl)oxy]ethan-1-amine structure](https://ja.kuujia.com/scimg/cas/1115029-69-0x500.png)
2-[(3,5-dichloropyridin-2-yl)oxy]ethan-1-amine 化学的及び物理的性質
名前と識別子
-
- 2-((3,5-dichloropyridin-2-yl)oxy)ethan-1-amine
- 2-[(3,5-dichloropyridin-2-yl)oxy]ethan-1-amine
-
- インチ: 1S/C7H8Cl2N2O/c8-5-3-6(9)7(11-4-5)12-2-1-10/h3-4H,1-2,10H2
- InChIKey: ZYYJUJGQHIDEOM-UHFFFAOYSA-N
- SMILES: C(N)COC1=NC=C(Cl)C=C1Cl
2-[(3,5-dichloropyridin-2-yl)oxy]ethan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18112-100MG |
2-[(3,5-dichloropyridin-2-yl)oxy]ethan-1-amine |
1115029-69-0 | 95% | 100MG |
¥ 990.00 | 2023-04-07 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18112-500MG |
2-[(3,5-dichloropyridin-2-yl)oxy]ethan-1-amine |
1115029-69-0 | 95% | 500MG |
¥ 2,633.00 | 2023-04-07 | |
Enamine | EN300-148291-5000mg |
2-[(3,5-dichloropyridin-2-yl)oxy]ethan-1-amine |
1115029-69-0 | 5000mg |
$2650.0 | 2023-09-28 | ||
Enamine | EN300-148291-100mg |
2-[(3,5-dichloropyridin-2-yl)oxy]ethan-1-amine |
1115029-69-0 | 100mg |
$804.0 | 2023-09-28 | ||
Enamine | EN300-148291-250mg |
2-[(3,5-dichloropyridin-2-yl)oxy]ethan-1-amine |
1115029-69-0 | 250mg |
$840.0 | 2023-09-28 | ||
Enamine | EN300-148291-500mg |
2-[(3,5-dichloropyridin-2-yl)oxy]ethan-1-amine |
1115029-69-0 | 500mg |
$877.0 | 2023-09-28 | ||
Enamine | EN300-148291-1000mg |
2-[(3,5-dichloropyridin-2-yl)oxy]ethan-1-amine |
1115029-69-0 | 1000mg |
$914.0 | 2023-09-28 | ||
Enamine | EN300-148291-0.1g |
2-[(3,5-dichloropyridin-2-yl)oxy]ethan-1-amine |
1115029-69-0 | 0.1g |
$804.0 | 2023-06-08 | ||
Enamine | EN300-148291-0.05g |
2-[(3,5-dichloropyridin-2-yl)oxy]ethan-1-amine |
1115029-69-0 | 0.05g |
$768.0 | 2023-06-08 | ||
Enamine | EN300-148291-10.0g |
2-[(3,5-dichloropyridin-2-yl)oxy]ethan-1-amine |
1115029-69-0 | 10g |
$3929.0 | 2023-06-08 |
2-[(3,5-dichloropyridin-2-yl)oxy]ethan-1-amine 関連文献
-
Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
-
Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
-
Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
-
Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
2-[(3,5-dichloropyridin-2-yl)oxy]ethan-1-amineに関する追加情報
2-[(3,5-Dichloropyridin-2-yl)oxy]ethan-1-amine: A Comprehensive Overview
The compound with CAS No. 1115029-69-0, known as 2-[(3,5-dichloropyridin-2-yl)oxy]ethan-1-amine, is a significant molecule in the field of organic chemistry and has garnered attention due to its unique properties and potential applications. This compound is characterized by its pyridine ring substituted with two chlorine atoms at the 3 and 5 positions, an oxygen atom linking the pyridine moiety to an ethylamine group. The structure of this compound makes it a versatile building block for various chemical reactions and applications.
Recent studies have highlighted the importance of halogenated pyridines in medicinal chemistry, particularly in the development of bioactive compounds. The presence of chlorine atoms in the pyridine ring enhances the molecule's stability and bioavailability, making it a promising candidate for drug design. Researchers have explored the use of 2-[(3,5-dichloropyridin-2-yl)oxy]ethan-1-amine in creating novel pharmacophores with potential anti-inflammatory, antiviral, and anticancer activities.
The synthesis of 2-[(3,5-dichloropyridin-2-yl)oxy]ethan-1-amine involves a multi-step process that includes nucleophilic substitution and coupling reactions. The key intermediate in this synthesis is the formation of the pyridine derivative, which is then subjected to further modifications to introduce the ethylamine group. This compound's synthesis has been optimized using green chemistry principles, reducing the environmental impact while maintaining high yields.
In terms of applications, 2-[(3,5-dichloropyridin-2-yl)oxy]ethan-1-amines have been utilized in the development of agrochemicals and specialty chemicals. Their ability to act as intermediates in the synthesis of more complex molecules has made them invaluable in various industrial processes. For instance, recent research has demonstrated their role in creating advanced materials for electronic applications, where their electronic properties are exploited to enhance device performance.
The structural versatility of CAS No. 1115029690 allows for further functionalization, enabling chemists to tailor its properties for specific applications. By modifying the substituents on the pyridine ring or altering the ethylamine group, researchers can create derivatives with enhanced solubility, reactivity, or selectivity. These derivatives are being explored for use in catalysis, where they can serve as ligands or catalysts in asymmetric synthesis.
From an environmental standpoint, understanding the degradation pathways of 2-(3,5-dichloropyridinoyl)ethylamine is crucial for assessing its ecological impact. Studies have shown that this compound undergoes biodegradation under specific conditions, reducing its persistence in natural environments. This knowledge is essential for developing sustainable practices in its production and use.
In conclusion, CAS No. 1115029690, or 2-(3-chloro-pyridinoyl)-ethylamine, stands as a testament to the ingenuity of modern organic chemistry. Its unique structure, coupled with recent advancements in synthetic methods and application development, positions it as a key player in various industries. As research continues to uncover new potentials for this compound, its role in shaping future innovations is likely to expand further.
1115029-69-0 (2-[(3,5-dichloropyridin-2-yl)oxy]ethan-1-amine) Related Products
- 345958-22-7(DI-FMOC-3,4-DIAMINOBENZOIC ACID)
- 2228408-13-5(3-(2,5-dimethoxypyridin-4-yl)butanoic acid)
- 1351621-33-4(2-chloro-N-2-hydroxy-2-(naphthalen-1-yl)ethylbenzene-1-sulfonamide)
- 1785240-89-2(3-Bromo-2-[(methylamino)methyl]phenol)
- 80088-74-0(Tricyclo[3.3.1.13,7]decane-1-methanol, 3-amino-)
- 450336-72-8(N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-3-methylbutanamide)
- 710348-58-6({4-[2-(piperidin-1-yl)ethoxy]phenyl}boronic acid)
- 1259060-15-5(2-(3-propyl-1,2,4-oxadiazol-5-yl)propanoic acid)
- 629657-98-3(Pyrazinamine, 6-chloro-N-(3-pyridinylmethyl)-)
- 2172002-30-9(4-(1-amino-3,5-dimethylcyclohexyl)thian-4-ol)
